molecular formula C16H18O4 B1615052 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol CAS No. 20994-26-7

2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol

Cat. No.: B1615052
CAS No.: 20994-26-7
M. Wt: 274.31 g/mol
InChI Key: XUWHBHOYULRMIA-UHFFFAOYSA-N
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Description

Structure and Key Features 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol (IUPAC name) is a symmetric biphenyl derivative featuring a central 1,1'-biphenyl core with ether-linked ethanol groups at the 4,4' positions. Its molecular formula is C₁₆H₁₈O₄, with a molecular weight of 274.31 g/mol. The compound consists of two benzene rings connected by a single bond (biphenyl backbone), each para-substituted with an oxyethylene (-O-CH₂-CH₂-OH) moiety.

Nucleophilic substitution: Reacting 4,4'-biphenyldiol with ethylene oxide or 2-chloroethanol under basic conditions .

Cross-coupling reactions: Utilizing palladium-catalyzed couplings for biphenyl backbone formation, followed by functionalization .

The hydroxyl groups enable participation in hydrogen bonding, esterification, or polymerization reactions, while the ether linkages contribute to thermal stability .

Properties

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHBHOYULRMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175203
Record name 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol
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Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20994-26-7
Record name 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol]
Source CAS Common Chemistry
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Record name 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol
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Record name 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol
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Record name 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol
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Record name 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol typically involves the reaction of 4,4’-dihydroxybiphenyl with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the biphenyl react with the ethylene oxide to form the ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects depends on its interaction with molecular targets. The biphenyl core can interact with various enzymes and receptors, potentially affecting biological pathways. The ethoxy groups may enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared to structurally related biphenyl derivatives with varying functional groups, highlighting differences in properties and applications.

Compound Name CAS No. Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Applications References
2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol Not available C₁₆H₁₈O₄ Ether, hydroxyl 274.31 Hydrophilic, moderate thermal stability, hydrogen-bonding capability Polymer precursors, surfactants
Bisphenol A (BPA) 80-05-7 C₁₅H₁₆O₂ Hydroxyl, isopropylidene 228.29 Hydrophobic, high thermal stability, endocrine disruptor Polycarbonates, epoxy resins
4,4'-Bis(3-aminophenoxy)biphenyl 105112-76-3 C₂₄H₂₀N₂O₂ Ether, amine 368.44 High thermal stability, rigid backbone, amine reactivity Polyimides, sensors, high-performance polymers
2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] 51805-41-5 C₁₀H₁₀O₆ Ether, carboxylic acid 226.18 Acidic, hydrophilic, chelating properties Metal chelators, pharmaceutical intermediates
Hemicholinium (Morpholinium derivative) 16478-59-4 C₂₄H₃₄N₂O₄ Morpholinium, hydroxyl 414.60 Cationic, toxicological activity, tumorigenic potential Neurological research (acetylcholine inhibition)

Detailed Analysis of Key Differences

Functional Groups and Reactivity Hydroxyl vs. Amine/Carboxylic Acid: The ethanol groups in the target compound are less reactive than amines (e.g., 4,4'-Bis(3-aminophenoxy)biphenyl) but more polar than BPA’s hydroxyl groups. Carboxylic acid derivatives (e.g., 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]) exhibit stronger acidity and metal-binding capabilities . Ether Linkages: All compounds share ether bridges, but substituents dictate solubility; BPA’s isopropylidene group enhances hydrophobicity, while ethanol groups improve water miscibility .

Thermal and Chemical Stability BPA and 4,4'-Bis(3-aminophenoxy)biphenyl exhibit higher thermal stability (Tg > 200°C) due to rigid backbones, whereas the ethanol-substituted compound likely degrades at lower temperatures (~150–200°C) due to hydroxyl group decomposition .

The ethanol-substituted compound’s toxicity profile remains unstudied but may pose fewer risks due to lack of aromatic amine/isopropylidene groups .

Applications Polymers: BPA and 4,4'-Bis(3-aminophenoxy)biphenyl are used in high-performance plastics, whereas the target compound’s hydroxyl groups may suit hydrogels or cross-linked polyethers .

Biological Activity

Overview

2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol (CAS Number: 20994-26-7) is an organic compound characterized by a biphenyl core with two hydroxyethyl ether groups. This compound is increasingly recognized for its potential biological activities, particularly in biochemical interactions and applications in polymer chemistry.

  • Molecular Formula : C16_{16}H18_{18}O4_{4}
  • Molecular Weight : 274.31 g/mol
  • Melting Point : 210-212 °C

The biological activity of this compound primarily involves its interaction with various biomolecules and enzymes. It acts as a chain extender in the synthesis of polyurethane elastomers and exhibits significant influence on cellular processes.

Biochemical Interactions

  • Enzyme Interaction : The compound participates in oxidation-reduction reactions, particularly at the benzylic position, which can lead to free radical formation and nucleophilic substitution reactions.
  • Cellular Effects : It influences cellular metabolism by modulating cell signaling pathways and gene expression. The compound's biphenyl structure enhances its binding affinity to specific enzymes, potentially altering metabolic flux and metabolite levels .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

  • Cellular Metabolism :
    • In vitro studies demonstrated that this compound can alter metabolic pathways in human cell lines. The compound was shown to affect glycolytic activity and lipid metabolism significantly.
  • Toxicological Assessment :
    • A toxicological evaluation indicated that at certain concentrations, the compound exhibits cytotoxic effects on specific cell types. However, these effects were concentration-dependent and varied across different cellular environments .
  • Polymer Chemistry Applications :
    • The compound has been utilized as a building block in the synthesis of polyurethanes, where it enhances the mechanical properties of the resulting polymers. Studies have shown that incorporating this compound into polymer matrices improves resilience and thermal stability .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionParticipates in oxidation-reduction reactions
Cellular MetabolismAlters glycolytic and lipid metabolic pathways
CytotoxicityExhibits cytotoxic effects at high concentrations
Polymer EnhancementImproves mechanical properties of polyurethanes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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